2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-11-(phenylmethyl)-8-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
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Overview
Description
2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-11-(phenylmethyl)-8-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Common synthetic routes may include:
Formation of the thiazole rings: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Introduction of hydroxyl and ester groups: These functional groups can be introduced through esterification and hydroxylation reactions using appropriate reagents.
Assembly of the final structure: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups can interact with various biological targets, providing insights into cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of thiazole rings suggests it may have antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings may bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,7,12-Tetraazatridecan-13-oic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Thiazole-containing compounds: These compounds have thiazole rings as a common feature and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
CAS No. |
165314-98-7 |
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Molecular Formula |
C34H45N7O5S3 |
Molecular Weight |
728.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1-phenyl-6-(1,3-thiazol-5-yl)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H45N7O5S3/c1-21(2)30(40-33(44)41(5)16-25-18-47-32(38-25)22(3)4)31(43)37-24(12-26-14-35-19-48-26)13-29(42)28(11-23-9-7-6-8-10-23)39-34(45)46-17-27-15-36-20-49-27/h6-10,14-15,18-22,24,28-30,42H,11-13,16-17H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/t24-,28+,29+,30+/m1/s1 |
InChI Key |
YBDSRUOJYXBXTK-GKIXMTHWSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CN=CS2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CS2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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